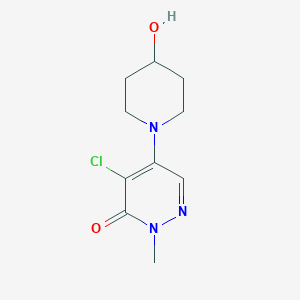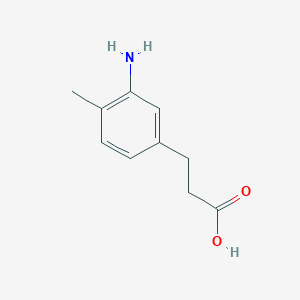
4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one
Overview
Description
4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a chloro group, a hydroxypiperidinyl moiety, and a methyl group attached to a pyridazinone core
Mechanism of Action
Target of action
Compounds with similar structures have been found to interact with enzymes like tryptase .
Mode of action
It’s worth noting that similar compounds have been found to inhibit the activity of enzymes like tryptase by binding to their active sites .
Biochemical pathways
Compounds that inhibit enzymes like tryptase can affect various biochemical pathways related to allergic and inflammatory responses .
Result of action
Inhibition of enzymes like tryptase can lead to a decrease in allergic and inflammatory responses .
Biochemical Analysis
Biochemical Properties
4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain serine proteases, such as tryptase, which is involved in allergic and inflammatory responses . The compound binds to the active site of tryptase, preventing its enzymatic activity and thereby modulating inflammatory pathways. Additionally, this compound may interact with other biomolecules, such as transporters and receptors, influencing their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. In immune cells, such as mast cells, the compound inhibits the release of inflammatory mediators by blocking tryptase activity . This inhibition can reduce inflammation and allergic reactions. In other cell types, the compound may influence cell signaling pathways, gene expression, and cellular metabolism by interacting with specific receptors and enzymes. These interactions can lead to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of target enzymes, such as tryptase . By occupying the active site, the compound prevents substrate access and enzymatic activity, leading to inhibition of the enzyme’s function. This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Additionally, the compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular toxicity and organ damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound may be actively transported across cell membranes and distributed to various tissues, where it can exert its effects. The localization and accumulation of the compound in specific tissues can influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . The compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with target enzymes and proteins. This localization can affect the compound’s activity and function, influencing cellular processes and outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxypiperidinyl Moiety: This step involves the nucleophilic substitution reaction where the hydroxypiperidinyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert the pyridazinone core to a more saturated form.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or primary amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or more saturated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one: shares similarities with other pyridazinone derivatives, such as:
Uniqueness
- The presence of the hydroxypiperidinyl moiety and the specific substitution pattern on the pyridazinone core make this compound unique. This unique structure contributes to its distinct chemical reactivity and potential applications.
Properties
IUPAC Name |
4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-13-10(16)9(11)8(6-12-13)14-4-2-7(15)3-5-14/h6-7,15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANJGSIYWIHMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCC(CC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Fluorophenyl)sulfanyl]formonitrile](/img/structure/B1462943.png)

![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)


![Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate](/img/structure/B1462951.png)


![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B1462957.png)
![tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1462958.png)



